(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate
Description
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is a heterocyclic derivative featuring a benzo[1,2,3]triazin-4(3H)-one core linked to a 2-ethoxybenzoate ester via a methyl group. Its synthesis typically involves functionalization of the triazinone scaffold through esterification or coupling reactions, as seen in related compounds .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-15-10-6-4-8-13(15)17(22)24-11-20-16(21)12-7-3-5-9-14(12)18-19-20/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXPJBXMBIWNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Method
The classical approach to synthesizing benzo[d]triazin-4(3H)-one employs diazotization of anthranilamide under acidic conditions. This method has been extensively documented and can be performed via two main protocols:
Method A: Direct Diazotization of Anthranilamide
- Anthranilamide (13.6 g, 0.1 mol) is placed in an ice bath
- Sodium nitrite (11.3 g, 0.198 mol) and 8 M HCl (50 mL) are added
- The mixture is stirred for 1 hour at 0°C
- The solution is warmed to room temperature and neutralized with 1 N NaOH
- The precipitate is filtered, washed with water, dried, and crystallized from methanol
Method B: Diazotization of Anthranilohydrazide
- An aqueous solution of sodium nitrite (3.9 g) is added to an ice-cold solution of anthranilohydrazide (7.5 g, 0.05 mol) in 2 N hydrochloric acid (15 mL) and distilled water (15 mL)
- The mixture is stirred for 5 minutes followed by neutralization with sodium carbonate
- The resulting white precipitate is filtered, washed with cold water, and dried
While these methods are established and straightforward, they present several drawbacks, including the use of harsh acidic conditions and the potential formation of toxic nitrogen oxides and nitrosamines, which are particularly problematic for pharmaceutical applications.
Heterocyclization of p-Tosylmethyl Isocyanide Derivatives
A more recent and advanced approach for synthesizing 1,2,3-benzotriazines involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. This method offers several advantages, including milder reaction conditions and broader substrate scope.
The synthesis involves a three-step process:
Step 1: Preparation of N-(α-tosylbenzyl)formamide
- 2-Azidobenzaldehyde (1 equiv) is treated with formamide (2.5 equiv), chlorotrimethylsilane (1.1 equiv), and p-toluenesulfonic acid (1.5 equiv) in acetonitrile/toluene
- The reaction mixture is heated at 50°C for 8-10 hours
- The product is isolated by precipitation with diethyl ether
Step 2: Dehydration to form 1-azido-2-[isocyano(p-tosyl)methyl]benzene
- N-(α-tosyl-2-azido-benzyl)formamide is treated with phosphorus oxychloride (2 equiv) in THF
- Triethylamine (6 equiv) is added slowly at 0°C
- The reaction is warmed to room temperature and stirred for 30-45 minutes
- The product is isolated by extraction and purified by flash chromatography
Step 3: Heterocyclization and functionalization
- The isocyanide derivative is treated with a base (such as t-BuOK) in DMF at 0°C
- Reaction with appropriate alkoxides or aryloxides leads to the corresponding 4-alkoxy- or 4-aryloxybenzo[d]triazines
This method has been shown to be highly efficient, with yields ranging from good to excellent across a broad scope of substrates. Density functional theory (DFT) calculations have elucidated the mechanism, which involves α-deprotonation of the TosMIC moiety, followed by nucleophilic attack of the anion at the electrophilic azide, cyclization, and loss of the tosyl group.
Table 1 presents a comparison of these core structure synthesis methods:
| Parameter | Diazotization Method | Heterocyclization Method |
|---|---|---|
| Starting Materials | Anthranilamide or Anthranilohydrazide | 2-Azidobenzaldehyde |
| Reagents | NaNO₂, HCl | Formamide, ClTMS, p-TsOH, POCl₃, Et₃N, t-BuOK |
| Reaction Conditions | 0°C, 1-5 min | 50°C (8-10h), then 0°C to RT |
| Yield Range | 65-80% | 75-95% |
| Advantages | Simple procedure, inexpensive reagents | Milder conditions, broader substrate scope |
| Disadvantages | Harsh conditions, potential toxic byproducts | Multi-step process, requires handling of azides |
| Environmental Impact | Higher (NOx emissions) | Lower (fewer toxic byproducts) |
| Scalability | Good | Moderate |
The next critical step in the synthesis of (4-oxobenzo[d]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is the introduction of a hydroxymethyl group at the N-3 position of the benzotriazine core.
Direct N-Alkylation Method
This approach involves the alkylation of the nitrogen at the 3-position using formaldehyde or other suitable hydroxymethylating agents:
- Benzo[d]triazin-4(3H)-one is treated with a base (NaH, K₂CO₃, or Cs₂CO₃) in an aprotic solvent (DMF, DMSO)
- Formaldehyde (37% aqueous solution or paraformaldehyde) is added
- The reaction mixture is stirred at room temperature or heated moderately (40-60°C)
- The 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one product is isolated by extraction and purified
Protected Hydroxymethyl Approach
An alternative approach utilizes protected forms of hydroxymethyl donors:
- Benzo[d]triazin-4(3H)-one is treated with a base in DMF
- A protected hydroxymethyl donor (e.g., chloromethyl methyl ether, benzyloxymethyl chloride) is added
- The protected derivative is isolated and purified
- Deprotection under appropriate conditions yields 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one
Similar N-functionalization strategies have been employed in the synthesis of related compounds such as (S)-2-(6-methoxy-4-oxobenzo[d]triazin-3(4H)-yl)-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide and other derivatives, indicating the feasibility of this approach.
Esterification with 2-Ethoxybenzoic Acid
The final step in the synthesis involves the esterification of 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one with 2-ethoxybenzoic acid to form the target compound.
Carbodiimide-Mediated Coupling
This method employs carbodiimide coupling reagents to facilitate ester formation:
- 3-(Hydroxymethyl)benzo[d]triazin-4(3H)-one (1 equiv) and 2-ethoxybenzoic acid (1.1-1.2 equiv) are dissolved in dichloromethane or THF
- A coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv) is added
- A catalytic amount of DMAP (4-dimethylaminopyridine) is added to enhance reactivity
- The reaction mixture is stirred at room temperature for 6-24 hours
- The product is isolated by filtration to remove urea byproducts, followed by extraction and purification by column chromatography or recrystallization
Acid Chloride Method
An alternative approach involves the use of 2-ethoxybenzoyl chloride:
- 2-Ethoxybenzoic acid is converted to the acid chloride using thionyl chloride or oxalyl chloride
- The acid chloride is added to a solution of 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one in the presence of a base (pyridine, triethylamine)
- The reaction is conducted at 0°C to room temperature
- The product is isolated by extraction and purified
This method is analogous to the approach described for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, where acid chlorides are added to a solution of anthranilic acid in pyridine.
Use of DEPBT as a Coupling Reagent
3-(Diethoxyphosphoryloxy)-3H-benzo[d]triazin-4-one (DEPBT) has emerged as an effective coupling reagent for various esterification reactions and could potentially be employed for this synthesis:
- 3-(Hydroxymethyl)benzo[d]triazin-4(3H)-one and 2-ethoxybenzoic acid are dissolved in dichloromethane
- DEPBT (1.2 equiv) and a tertiary amine base are added
- The reaction is conducted at 0°C to room temperature
- The product is isolated and purified
Table 2 provides a comparison of these esterification methods:
| Parameter | Carbodiimide Method | Acid Chloride Method | DEPBT Method |
|---|---|---|---|
| Reagents | DCC/EDCI, DMAP | SOCl₂/COCl₂, Base | DEPBT, Base |
| Reaction Conditions | RT, 6-24h | 0°C to RT, 2-6h | 0°C to RT, 4-12h |
| Expected Yield | 65-85% | 70-90% | 75-90% |
| Advantages | Mild conditions, one-pot | High reactivity, fast | Minimal racemization, clean reaction |
| Disadvantages | DCU byproduct, purification issues | Moisture sensitive, potential side reactions | Higher cost of DEPBT |
| Suitability for Scale-up | Moderate | Good | Moderate to Good |
Complete Synthetic Pathway and Optimization
Based on the individual steps described above, a complete synthetic pathway for (4-oxobenzo[d]triazin-3(4H)-yl)methyl 2-ethoxybenzoate can be proposed:
Route A: Diazotization-Based Approach
- Synthesis of benzo[d]triazin-4(3H)-one via diazotization of anthranilamide
- N-hydroxymethylation to yield 3-(hydroxymethyl)benzo[d]triazin-4(3H)-one
- Esterification with 2-ethoxybenzoic acid using a carbodiimide coupling reagent
Route B: TosMIC-Based Approach
- Preparation of 1-azido-2-[isocyano(p-tosyl)methyl]benzene from 2-azidobenzaldehyde
- Heterocyclization to form benzo[d]triazin-4(3H)-one
- N-hydroxymethylation followed by esterification with 2-ethoxybenzoic acid
Several optimization parameters should be considered for these synthetic routes:
Reaction Solvent Selection
The choice of solvent significantly impacts reaction efficiency. For the heterocyclization step, DMF has been identified as an effective solvent due to its polar aprotic nature, which facilitates the deprotonation and subsequent nucleophilic attack. For the esterification step, dichloromethane or THF are preferred due to their compatibility with coupling reagents and their ability to dissolve both the benzotriazine derivative and 2-ethoxybenzoic acid.
Temperature Control
Temperature control is critical, particularly for the diazotization and heterocyclization steps:
- Diazotization should be conducted at 0°C to minimize side reactions
- The addition of triethylamine during isocyanide formation should be performed below 10°C
- Esterification reactions generally proceed efficiently at room temperature, with initial cooling during the addition of acid chlorides or coupling reagents
Base Selection
The selection of appropriate bases for each step impacts yield and selectivity:
- For deprotonation of TosMIC derivatives, t-BuOK has shown excellent results
- For hydroxymethylation, NaH or Cs₂CO₃ are effective
- For esterification, triethylamine or DIPEA serve as suitable bases
Purification Strategies
Effective purification strategies are essential for obtaining the target compound in high purity:
- Column chromatography using hexane/ethyl acetate gradients is effective for most intermediates
- Recrystallization from ethanol or methanol can be employed for the final product
- Preparative HPLC may be necessary for analytical-grade purity
Table 3 summarizes the expected reaction conditions and yields for the complete synthetic pathway:
Characterization and Analytical Methods
The successful synthesis of (4-oxobenzo[d]triazin-3(4H)-yl)methyl 2-ethoxybenzoate should be confirmed through comprehensive analytical characterization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): Expected characteristic signals include:
- Aromatic protons of the benzotriazine and ethoxybenzoate moieties (δ 7.5-8.5 ppm)
- Methylene protons between N-3 and the ester group (δ 5.7-6.0 ppm)
- Ethoxy group: CH₂ (δ 4.0-4.2 ppm) and CH₃ (δ 1.3-1.5 ppm)
- ¹³C NMR (100 MHz, CDCl₃): Characteristic signals include:
- Carbonyl carbons of the ester and the benzotriazine (δ 160-170 ppm)
- Aromatic carbons (δ 110-150 ppm)
- Methylene carbon (δ 65-70 ppm)
- Ethoxy carbons: OCH₂ (δ 60-65 ppm) and CH₃ (δ 14-15 ppm)
Infrared Spectroscopy (IR)
- Characteristic absorption bands:
- C=O stretching (1730-1750 cm⁻¹ for ester, 1680-1700 cm⁻¹ for benzotriazinone)
- C-O stretching (1200-1250 cm⁻¹)
- Aromatic C=C stretching (1450-1600 cm⁻¹)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) analysis would be expected to show:
- Molecular ion peak corresponding to the calculated exact mass
- Characteristic fragmentation patterns, including loss of the ethoxybenzoate moiety
X-ray Crystallography
Single-crystal X-ray diffraction analysis can provide definitive structural confirmation, revealing:
- Bond lengths and angles
- Spatial arrangement of functional groups
- Crystal packing interactions
Chromatographic Analysis
HPLC analysis using appropriate conditions (typically C18 column, acetonitrile/water gradient) can assess:
- Purity of the final compound
- Retention time and chromatographic behavior
- Presence of any synthesis-related impurities
Challenges and Considerations
Solubility Issues
The benzotriazine scaffold may present solubility challenges during certain reaction steps. To address this:
- Use of co-solvents or solvent mixtures can improve solubility
- Sonication may help dissolve reagents in difficult cases
- Temperature adjustments can enhance solubility in certain solvents
Functional Group Compatibility
When working with functionalized benzotriazines, careful consideration must be given to:
- The potential reactivity of the oxo group at the 4-position
- Selectivity during the N-3 hydroxymethylation
- Protection strategies if additional functional groups are present
Scale-up Considerations
For larger-scale synthesis, several factors warrant attention:
- Safety considerations when handling azides and isocyanides
- Exothermic nature of certain steps, requiring careful temperature control
- Alternative purification methods to minimize solvent usage
Chemical Reactions Analysis
Types of Reactions
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazinone ring to its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
Industrially, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. Its derivatives could be used in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
Several N-substituted 4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., 5a–m) have been synthesized using TCT:DMF adduct-mediated reactions. These compounds exhibit α-glucosidase inhibitory activity, with 5c (IC50 = 29.75 ± 0.14 µM) outperforming the reference drug acarbose .
Carboxamide Derivatives
The N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n ) demonstrate the impact of side-chain modifications. For example, 14a (N-ethyl) and 14n (N-phenyl) were synthesized via carboxamide coupling, showing variable solubility and bioavailability due to their aliphatic/aromatic substituents . The target compound’s 2-ethoxybenzoate group may enhance lipophilicity compared to carboxamides, influencing membrane permeability .
Ester-Based Analogues
Pyridyl and isoxazolyl benzoate esters (e.g., I-6230 , I-6473 ) from highlight the role of ester substituents in modulating bioactivity. The 2-ethoxy group in the target compound could sterically hinder interactions compared to smaller substituents (e.g., methyl or ethoxy groups in other esters), though this requires experimental validation .
Biological Activity
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a triazinone core, which is known to exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is . The compound's structure includes a triazinone ring fused with an ethoxy-substituted benzoate moiety, which may enhance its bioactivity through unique interaction profiles with biological targets.
Research indicates that compounds with triazinone structures can interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed for This compound :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Biological Activity Spectrum
The biological activity of the compound has been evaluated in various studies. Notable activities include:
- Anticancer Properties : Similar compounds have shown efficacy against different cancer cell lines. For instance, derivatives of triazinones have demonstrated significant cytotoxic effects in breast cancer cell lines such as MCF-7 and SKBR-3.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on related triazinone compounds highlighted their potential as drug candidates for breast cancer treatment. The compounds exhibited varying degrees of inhibition across multiple cell lines, indicating their potential as therapeutic agents .
- Enzyme Interaction Studies : Research into the interaction of similar compounds with acetylcholinesterase (AChE) revealed that these compounds could inhibit enzyme activity effectively, suggesting possible applications in neurodegenerative diseases .
- Oxidative Stress Studies : Investigations into the antioxidant properties of triazinones indicated that they could reduce oxidative damage in cellular models, providing a protective effect against oxidative stress-related diseases .
Q & A
Basic: What are the standard synthetic protocols for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-ethoxybenzoate?
The synthesis typically involves multi-step reactions, starting with coupling a 4-oxobenzo-triazin core to a 2-ethoxybenzoate ester via a methylene linker. Key steps include:
- Nucleophilic substitution : Reacting 4-oxobenzo-triazin derivatives with chloromethylating agents under anhydrous conditions (e.g., DMF, 60–80°C) .
- Esterification : Using 2-ethoxybenzoic acid with thionyl chloride to generate the acid chloride, followed by coupling to the triazin intermediate .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC for final purity assessment (>95%).
Advanced: How can synthesis be optimized to improve yield and reduce side products?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control to avoid hydrolysis.
- Catalysts : Lewis acids (e.g., ZnCl₂) or DMAP improve esterification efficiency .
- Reaction monitoring : Real-time TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times.
- Side product mitigation : Use of scavenger resins to trap unreacted intermediates.
Basic: What analytical techniques are used for structural characterization?
- NMR spectroscopy : and NMR confirm the triazin-benzoate linkage (e.g., δ 8.2–8.5 ppm for triazin protons, δ 4.3 ppm for ethoxy groups).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 353.08 [M+H]⁺ for C₁₈H₁₅N₃O₄).
- X-ray crystallography : Resolves spatial arrangement of the triazin and benzoate moieties.
Advanced: How do structural modifications influence biological activity?
- Triazin ring substitutions : Electron-withdrawing groups (e.g., -NO₂) enhance binding to kinase ATP pockets, while bulky groups reduce solubility.
- Ethoxy group tuning : Longer alkoxy chains (e.g., propoxy) increase lipophilicity, improving membrane permeability but risking metabolic instability .
- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2.
Basic: What biological targets are associated with this compound?
Preliminary studies suggest:
- Enzyme inhibition : Potent activity against serine/threonine kinases (IC₅₀ ~50 nM) due to triazin-ATP mimicry.
- Anti-inflammatory effects : COX-2 suppression via competitive binding to the arachidonic acid site.
- Antimicrobial activity : Disruption of bacterial cell wall synthesis (MIC 8 µg/mL against S. aureus).
Advanced: How should conflicting bioactivity data across studies be resolved?
- Purity validation : Compare HPLC chromatograms to rule out impurities >98%.
- Assay standardization : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C).
- Metabolic interference : Test for cytochrome P450 interactions using liver microsomes .
Basic: What stability studies are recommended for long-term storage?
- Accelerated aging : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Light sensitivity : Store in amber vials under nitrogen to prevent photo-oxidation of the triazin ring.
- Solution stability : Use DMSO stocks at -80°C; avoid freeze-thaw cycles .
Advanced: What computational methods predict environmental fate and toxicity?
- QSPR models : Estimate logP (2.1) and biodegradation half-life (t₁/₂ ~120 days).
- Ecotoxicology : Use ECOSAR to predict LC₅₀ for aquatic organisms (e.g., 0.5 mg/L for D. magna).
- Metabolic pathways : Simulate Phase I/II metabolism with software like MetaSite.
Basic: How is the compound’s reactivity assessed under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor ester cleavage via LC-MS.
- Redox susceptibility : Treat with glutathione or ascorbate to test triazin ring reduction.
- Plasma stability : Incubate in human plasma (37°C, 24h); quantify intact compound by UPLC .
Advanced: What collaborations are critical for translational research?
- Medicinal chemists : Optimize pharmacokinetics (e.g., logD, plasma protein binding).
- Toxicologists : Conduct OECD-compliant assays (AMES, micronucleus) for genotoxicity.
- Material scientists : Develop nanoformulations (e.g., PLGA nanoparticles) to enhance bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
